6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane
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Overview
Description
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a nitrogen atom and an oxygen atom incorporated into its bicyclic framework. This compound is part of a broader class of bicyclic systems that are of significant interest due to their potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be achieved through several methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Additionally, functionalized hemi-aminal systems can be incorporated into the bicyclic structure through efficient preparation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bicyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
6-Cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the oxygen atom present in this compound.
2-Azabicyclo[3.2.1]octane: Another related compound with a nitrogen atom in the bicyclic framework, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of a cyclohexyl group, an oxygen atom, and a nitrogen atom within the bicyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5923-40-0 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
6-cyclohexyl-8-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H21NO/c1-2-5-10(6-3-1)13-9-11-7-4-8-12(13)14-11/h10-12H,1-9H2 |
InChI Key |
SXQDSMFQHHMENL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC3CCCC2O3 |
Origin of Product |
United States |
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